molecular formula C21H16F3N3 B11062819 N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

Cat. No.: B11062819
M. Wt: 367.4 g/mol
InChI Key: AXLRHGWBROHFMJ-UHFFFAOYSA-N
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Description

N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a biphenyl group, a trifluoromethyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl-4-ylmethyl Intermediate: The synthesis begins with the preparation of the biphenyl-4-ylmethyl intermediate. This can be achieved through a Suzuki coupling reaction between a biphenyl boronic acid and a suitable halide under palladium-catalyzed conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Benzimidazole Formation: The final step involves the cyclization of the intermediate with an appropriate diamine to form the benzimidazole ring. This step is typically carried out under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. It may have applications in the development of new drugs.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole moiety can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-4-yl)-N,N-bis(3,4-dimethylphenyl)amine
  • N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide
  • 4-biphenylcarboxamide

Uniqueness

N-(biphenyl-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine stands out due to its unique combination of a biphenyl group, a trifluoromethyl group, and a benzimidazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C21H16F3N3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-phenylphenyl)methyl]-2-(trifluoromethyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C21H16F3N3/c22-21(23,24)20-26-18-8-4-7-17(19(18)27-20)25-13-14-9-11-16(12-10-14)15-5-2-1-3-6-15/h1-12,25H,13H2,(H,26,27)

InChI Key

AXLRHGWBROHFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC=CC4=C3N=C(N4)C(F)(F)F

Origin of Product

United States

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